molecular formula C15H21NO2 B14414237 2-(Cyclohexylamino)ethyl benzoate CAS No. 84977-55-9

2-(Cyclohexylamino)ethyl benzoate

Cat. No.: B14414237
CAS No.: 84977-55-9
M. Wt: 247.33 g/mol
InChI Key: RGVPNCLDGNOWQF-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)ethyl benzoate is a synthetic ester derivative characterized by a cyclohexylamine group linked to an ethyl benzoate backbone. These compounds are of interest in medicinal chemistry due to their structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid, which are known for their anti-inflammatory properties .

The synthesis typically involves methanol as the optimal solvent, yielding products with high purity (82–98%) and distinct melting points (71–200°C) depending on substituents . Structural confirmation is achieved via NMR (¹H and ¹³C), IR spectroscopy, and elemental analysis .

Properties

CAS No.

84977-55-9

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2-(cyclohexylamino)ethyl benzoate

InChI

InChI=1S/C15H21NO2/c17-15(13-7-3-1-4-8-13)18-12-11-16-14-9-5-2-6-10-14/h1,3-4,7-8,14,16H,2,5-6,9-12H2

InChI Key

RGVPNCLDGNOWQF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCOC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)ethyl benzoate typically involves the esterification of benzoic acid with 2-(cyclohexylamino)ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The reaction mixture is then cooled, and the product is purified by recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)ethyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Hydrolysis: Benzoic acid and 2-(cyclohexylamino)ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Substituted benzoate derivatives.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)ethyl benzoate involves its interaction with specific molecular targets. For example, it can inhibit sodium channels in neuronal cell membranes, leading to a block in nerve conduction. This mechanism is similar to that of other local anesthetics, where the compound binds to the inner portion of the sodium channel, preventing the influx of sodium ions and thus inhibiting action potential generation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(cyclohexylamino)ethyl benzoate analogs (from ) based on substituents, physical properties, and spectral characteristics:

Compound Substituent (R) Yield (%) Melting Point (°C) Key Spectral Features Biological Relevance
5i 4-Fluorophenyl 93 199–200 ¹H NMR: δ 7.80–7.20 (m, aromatic H), 4.50–4.20 (m, CH₂), 3.80 (s, OCH₃); ¹³C NMR: δ 170.5 (C=O), 165.2 (COOCH₃) Enhanced anti-inflammatory activity
5j Phenyl 96 188–190 IR: 3280 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (C=O ester); ¹H NMR: δ 7.60–7.10 (m, aromatic H), 3.70 (s, OCH₃) Structural basis for NSAID analogs
5k 4-Trifluoromethylphenyl 85 71–73 ¹³C NMR: δ 168.9 (C=O), 124.5 (CF₃); IR: 1735 cm⁻¹ (C=O ester) Electron-withdrawing groups modulate activity
5l 4-Methoxyphenyl 82 173–175 ¹H NMR: δ 7.30–6.80 (m, aromatic H), 3.80 (s, OCH₃), 3.40 (s, OCH₃); IR: 1705 cm⁻¹ (C=O amide) Electron-donating groups enhance solubility
5d 3-Nitrophenyl 98 182–183 ¹H NMR: δ 8.20–7.50 (m, aromatic H), 4.60–4.30 (m, CH₂); IR: 1520 cm⁻¹ (NO₂ asymmetric stretch) Nitro groups improve metabolic stability

Key Findings:

Substituent Effects: Electron-withdrawing groups (e.g., –CF₃ in 5k, –NO₂ in 5d) lower melting points (71–73°C for 5k) and enhance reactivity due to increased electrophilicity . Electron-donating groups (e.g., –OCH₃ in 5l) increase solubility in polar solvents and stabilize aromatic systems via resonance .

Synthetic Efficiency: Methanol as a solvent achieves higher yields (up to 98%) compared to ethanol or THF due to superior solvation of intermediates . Catalyst-free Ugi reactions reduce purification complexity and cost .

Nitro and trifluoromethyl groups (5d, 5k) may improve pharmacokinetic properties by resisting enzymatic degradation .

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